Bienvenue dans la boutique en ligne BenchChem!

7-Methylpyrrolo[1,2-c]pyrimidine

Physicochemical Properties Medicinal Chemistry Drug Design

7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) is a critical pyrrolo[1,2-c]pyrimidine building block for medicinal chemistry programs. The 7-methyl substituent confers a calculated XLogP3 of 2.2, a quantitative lipophilicity advantage over the unsubstituted scaffold (XLogP3 = 1.8), directly benefiting passive diffusion and oral bioavailability optimization. This regiospecific isomer is essential for synthesizing spiroisoxazolinyl nucleosides via 1,3-dipolar cycloaddition with complete regioselectivity. It is the validated precursor for accessing the PI3Kα inhibitor SAR series, where final compounds achieve low nanomolar enzymatic potency. Substituting this specific 7-methyl isomer with a close analog without rigorous comparative data risks compromising target binding and pharmacokinetic profiles (activity cliff sensitivity at the 7-position). Procure this exact building block to ensure reproducible SAR exploration and library integrity.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 179928-24-6
Cat. No. B068568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[1,2-c]pyrimidine
CAS179928-24-6
SynonymsPyrrolo[1,2-c]pyrimidine, 7-methyl- (9CI)
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1C=NC=C2
InChIInChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3
InChIKeyZEZSJXSDEDEHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6): Procurement Guide for a Pyrrolopyrimidine Scaffold in Medicinal Chemistry


7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) is a fused nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. It belongs to the pyrrolo[1,2-c]pyrimidine class of scaffolds, which are privileged structures in drug discovery . This specific compound serves as a versatile building block for synthesizing more complex, biologically active molecules, particularly in the development of protein kinase inhibitors and antiviral agents [2].

Why 7-Methylpyrrolo[1,2-c]pyrimidine Cannot Be Arbitrarily Substituted in Synthesis: Evidence of Positional and Electronic Sensitivity


While the pyrrolo[1,2-c]pyrimidine core is a common scaffold, its biological activity and chemical reactivity are highly sensitive to the nature and position of substituents. The 7-methyl group in 7-Methylpyrrolo[1,2-c]pyrimidine imparts specific physicochemical properties that differ from its unsubstituted parent and its regioisomers, which can critically affect target binding, pharmacokinetic profiles, and the outcomes of subsequent synthetic transformations [1][2][3]. As demonstrated by the concept of an 'activity cliff' for 7-substituted pyrrolo-pyrimidine inhibitors, even minor modifications at this position can lead to dramatic changes in biological potency [4]. Therefore, substituting this specific compound with a close analog without rigorous comparative data can jeopardize the validity and reproducibility of research outcomes.

Quantitative Differentiation of 7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) from Key Analogs


Increased Lipophilicity (XLogP3) vs. Unsubstituted Parent Scaffold

The addition of a methyl group at the 7-position significantly increases the compound's lipophilicity compared to the unsubstituted pyrrolo[1,2-c]pyrimidine core. This is a key differentiator for applications where enhanced membrane permeability is desired [1].

Physicochemical Properties Medicinal Chemistry Drug Design

Regioisomeric Differentiation: Impact on Lipophilicity and Binding Pose

The position of the nitrogen atom in the fused ring system significantly alters the computed physicochemical properties. The target [1,2-c] isomer exhibits a higher computed lipophilicity (XLogP3 = 2.2) than its [1,2-a] regioisomer (XLogP3 = 2.1), which can translate to different biological activities and synthetic handling [1].

Structural Isomerism SAR Studies Lead Optimization

Differentiated Reactivity vs. Halogenated Analogs in Cross-Coupling Reactions

Unlike halogenated analogs such as 7-Chloropyrrolo[1,2-c]pyrimidine, the target 7-methyl compound is not directly amenable to standard palladium-catalyzed cross-coupling reactions. This defines its distinct role as an intermediate for further functionalization through other methods, such as 1,3-dipolar cycloaddition, rather than as a direct coupling partner . The absence of a halogen handle directs its use toward different synthetic pathways, such as the creation of spironucleoside libraries .

Synthetic Chemistry C-C Bond Formation Building Block Utility

Established Role as a Precursor to Potent PI3Kα Inhibitors

While not biologically active itself, the 7-methylpyrrolo[1,2-c]pyrimidine core is a crucial building block for synthesizing highly potent PI3Kα inhibitors. Studies show that advanced derivatives featuring this core can achieve IC50 values in the low nanomolar range (0.1–7.7 nM) against the PI3Kα enzyme, with considerable cytotoxic activity against cancer cell lines (IC50 = 0.21-1.99 µM against HeLa) [1]. This establishes a clear, data-backed value proposition for procurement as a starting material for developing anticancer agents.

Cancer Research Kinase Inhibition PI3K/AKT/mTOR Pathway

Data-Driven Application Scenarios for 7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

This compound is the preferred starting material when the goal of a medicinal chemistry program is to increase the lipophilicity of a pyrrolopyrimidine-based lead compound. Its XLogP3 value of 2.2 provides a quantitative advantage over the unsubstituted scaffold (XLogP3 = 1.8), potentially improving passive diffusion and oral bioavailability [1].

Synthetic Chemistry: Construction of Spironucleoside Libraries

As a precursor to 7-methylenepyrrolo[1,2-c]pyrimidin-1(5H)-ones, this compound is essential for the synthesis of spiroisoxazolinyl and spiroisoxazolidinyl nucleosides via 1,3-dipolar cycloaddition reactions. These reactions are known to proceed with complete regioselectivity, enabling the creation of diverse compound libraries for biological screening .

Oncology Research: Development of PI3Kα-Targeted Therapeutics

This scaffold is validated as a key intermediate for generating potent and selective PI3Kα inhibitors. Researchers developing therapies for cancers with aberrant PI3K signaling, such as cervical cancer, should procure this building block to access the well-documented structure-activity relationships (SAR) of the condensed pyrrolo[1,2-c]pyrimidine series, where final compounds demonstrate low nanomolar enzyme inhibition and micromolar cellular activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylpyrrolo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.